3-(4-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one
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Overview
Description
3-(4-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities This particular compound is characterized by the presence of a fluorophenyl group and two phenyl groups attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with benzoylacetone under acidic conditions to yield the desired pyrimidinone compound. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, along with efficient purification techniques like crystallization and chromatography, are integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyrimidinone to its corresponding dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitro, amino, or halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the context of its anti-inflammatory activity, it may inhibit key signaling pathways like NF-kB, reducing the production of pro-inflammatory cytokines . Molecular docking studies have shown favorable interactions with proteins involved in these pathways, suggesting a strong binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1H-pyrazole: Known for its antiproliferative activity against cancer cell lines.
WIN-35428: A phenyltropane-based dopamine reuptake inhibitor used in scientific research.
Uniqueness
3-(4-Fluorophenyl)-2,6-diphenylpyrimidin-4(3H)-one stands out due to its unique combination of structural features, which confer distinct biological activities. Unlike other similar compounds, it exhibits a broader range of applications, from medicinal chemistry to material science. Its ability to undergo various chemical modifications also makes it a versatile intermediate for synthesizing more complex molecules.
Properties
CAS No. |
89069-78-3 |
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Molecular Formula |
C22H15FN2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C22H15FN2O/c23-18-11-13-19(14-12-18)25-21(26)15-20(16-7-3-1-4-8-16)24-22(25)17-9-5-2-6-10-17/h1-15H |
InChI Key |
AOHAWCPNKNFMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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